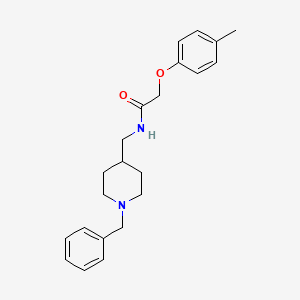

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BTAA, is a chemical compound that has been studied for its potential use in scientific research.

Wissenschaftliche Forschungsanwendungen

Application in Chemical Crystallography

Scientific Field

Chemical Crystallography

Summary of Application

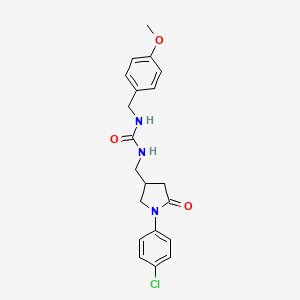

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is structurally similar to the compound , was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction as part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .

Methods of Application

The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .

Results

The crystal structure of the compound was determined. It was found to crystallize with four crystallographically unique molecules in the asymmetric unit .

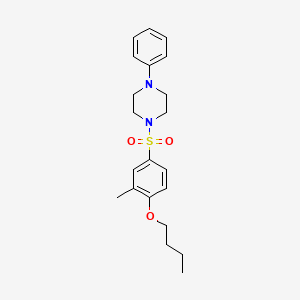

Application in Antioxidant/Cholinergic Research

Scientific Field

Pharmacology

Summary of Application

Derivatives of the compound were synthesized and screened, both in silico and in vitro, for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .

Methods of Application

A total of 14 derivatives were synthesized and screened for their antioxidant properties and their ability to inhibit AChE/BuChE enzymes .

Results

Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Application in Cancer Research

Scientific Field

Oncology

Summary of Application

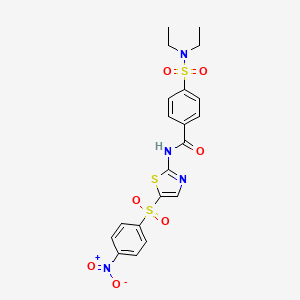

A series of novel benzamide derivatives, which are structurally similar to the compound , were synthesized and tested for their inhibitory bioactivity in HepG2 cells .

Methods of Application

The benzamide derivatives were synthesized and their bioactivity was tested in vitro .

Results

Preliminary in vitro studies indicated that two of the compounds show significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively .

Application in Synthesis of Piperidine Derivatives

Scientific Field

Organic Chemistry

Summary of Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application

The compound is used as a starting material for the synthesis of various piperidine derivatives through intra- and intermolecular reactions .

Results

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Application in Crystallographic Study

Summary of Application

The compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, which is structurally similar to the compound , was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Results

The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .

Application in Inhibitory Bioactivity Evaluation

Summary of Application

A series of novel benzamide derivatives, which are structurally similar to the compound , were synthesized and tested for their inhibitory bioactivity .

Results

Preliminary in vitro studies indicated that two of the compounds show significant inhibitory bioactivity .

Eigenschaften

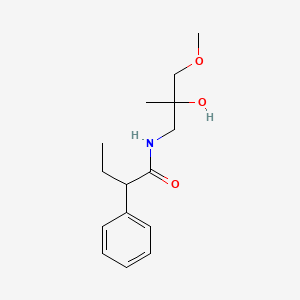

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLFBJAKDSZKHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)

![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)

![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)

![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)

![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)